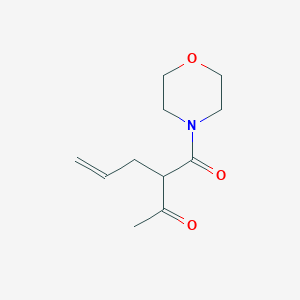
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- is a derivative of morpholine, a heterocyclic amine with both amine and ether functional groups. This compound is of interest due to its unique structure, which includes an acetyl group and a pentenyl chain, making it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various acylating agents. For Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)-, one common method involves the reaction of morpholine with 4-pentenoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of morpholine derivatives often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed coupling reactions has been explored for the large-scale production of morpholine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Applications De Recherche Scientifique
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, which lacks the acetyl and pentenyl groups.
4-(1-oxo-2-butenyl)-morpholine: A similar compound with a different acyl group.
N-acetylmorpholine: Another derivative with an acetyl group attached to the nitrogen atom.
Uniqueness
The presence of both an acetyl group and a pentenyl chain allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
4383-70-4 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-prop-2-enylbutane-1,3-dione |
InChI |
InChI=1S/C11H17NO3/c1-3-4-10(9(2)13)11(14)12-5-7-15-8-6-12/h3,10H,1,4-8H2,2H3 |
Clé InChI |
ZLLQIXTUMPLUFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC=C)C(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


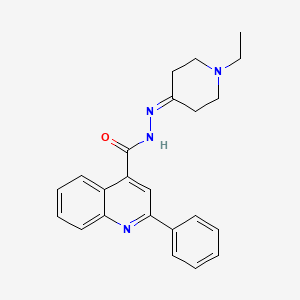
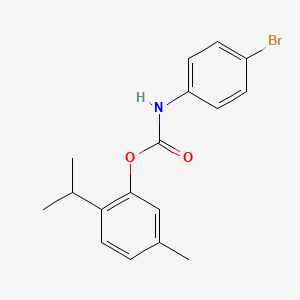
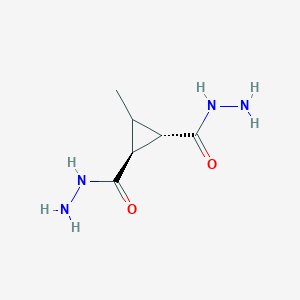
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
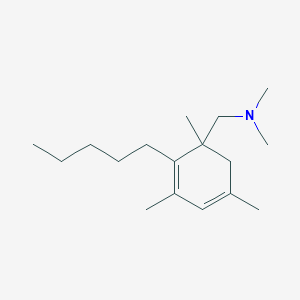
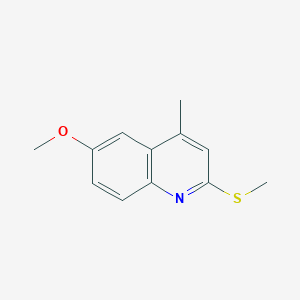
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)

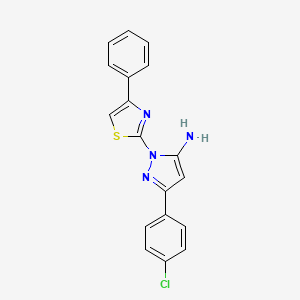
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
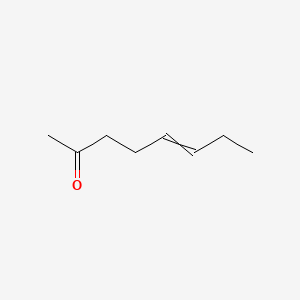
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)

